molecular formula C18H11ClN2O3S B11401485 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11401485
M. Wt: 370.8 g/mol
InChI Key: LHHFNUKJMKOYEE-UHFFFAOYSA-N
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Description

6-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene-4-one core fused with a carboxamide group linked to a 6-methylbenzothiazole moiety. This structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C18H11ClN2O3S

Molecular Weight

370.8 g/mol

IUPAC Name

6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H11ClN2O3S/c1-9-2-4-12-16(6-9)25-18(20-12)21-17(23)15-8-13(22)11-7-10(19)3-5-14(11)24-15/h2-8H,1H3,(H,20,21,23)

InChI Key

LHHFNUKJMKOYEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the chromene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized separately through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the chlorinated chromene core with the benzothiazole moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chromene ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, and alkoxides, often in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole moiety.

    Reduction: Reduced chromene derivatives with hydroxyl groups.

    Substitution: Substituted chromene derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties. It is being investigated for its potential to inhibit bacterial growth and reduce inflammation in cellular models.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its ability to interfere with specific molecular pathways involved in cancer cell proliferation makes it a candidate for further drug development.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its diverse reactivity profile allows for the creation of a wide range of derivatives with tailored functionalities.

Mechanism of Action

The mechanism of action of 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell cycle regulation and apoptosis. The benzothiazole moiety may interact with DNA or proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Chromene-Based Analogs

Chromene derivatives with modifications to the benzothiazole or chromene core are critical for comparative analysis:

Compound Name Substituents Core Structure Key Properties Biological Activity Reference
6-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide Chloro (C6), Methyl (benzothiazole) Chromene-4-one Melting point not reported; calculated molecular weight: ~434.87 g/mol (analog BH52625) Antimicrobial (inferred from structural analogs)
6-Chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (BH52625) Methylsulfonyl (benzothiazole) Chromene-4-one Molecular formula: C₁₈H₁₁ClN₂O₅S₂; MW: 434.87 g/mol Not explicitly reported; sulfonyl groups may enhance solubility
6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide Fluoro (benzothiazole), Methyl (C7) Chromene-4-one Synonyms include ZINC02211932; MW: 402.81 g/mol Fluorine may improve metabolic stability

Key Observations :

  • Core Modifications : Chromene-4-one derivatives exhibit varied bioactivity depending on substituent positions. For example, bromo-substituted chromenes () show enhanced electronic effects but differ in antimicrobial potency .

Benzothiazole-Linked 4-Thiazolidinones

Compounds with a benzothiazole-4-thiazolidinone scaffold (e.g., 6a–j in ) demonstrate structural divergence from the target chromene derivative:

Compound ID Core Structure Substituents Melting Point (°C) Antimicrobial Activity (MIC, μg/mL) Reference
6a 4-Thiazolidinone Phenyl 184–186 Gram-positive: 12.5–25; Gram-negative: 25–50
6i 4-Thiazolidinone 4-Hydroxy-3-methoxy-5-nitrophenyl 256–257 Gram-positive: 6.25–12.5; Fungi: 12.5–25
6j 4-Thiazolidinone Furan-2-yl 223–225 Gram-negative: 25–50; Fungi: 25–50

Key Observations :

  • Bioactivity Trends : Nitro and hydroxyl groups (6i) enhance antimicrobial activity, likely due to increased electrophilicity and hydrogen-bonding capacity .
  • Structural Contrast: The chromene-4-one core (target compound) lacks the thiazolidinone ring, which is critical for the observed activity in 6a–j. This suggests divergent mechanisms of action .

Substituent-Driven Pharmacological Variations

  • Chloro vs.
  • Methyl vs. Fluoro : The 6-methyl group on benzothiazole (target) may offer steric hindrance compared to 6-fluoro (), influencing target binding .

Biological Activity

The compound 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article will explore its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications. Additionally, we will present relevant data tables and case studies to provide a comprehensive overview of the compound's biological significance.

Molecular Structure

The molecular formula of 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is C21H15ClN4O2SC_{21}H_{15}ClN_{4}O_{2}S with a molecular weight of 487.0 g/mol. The compound features a chromene backbone substituted with a benzothiazole moiety, which is known for enhancing biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of chromene have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Chromene Derivatives

CompoundCell LineIC50 (µM)Reference
6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamidePC3 (Prostate Cancer)26.43 ± 2.1 (72h)
5-farnesyloxycoumarinDU145 (Prostate Cancer)41.85 ± 7.8 (72h)

In a comparative study, the compound showed higher sensitivity in PC3 cells than in DU145 cells, indicating its potential as a selective anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It exhibits significant inhibitory activity against various enzymes involved in cancer progression and inflammation.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive0.08
ButyrylcholinesteraseNon-competitive0.14

These results suggest that the compound may have applications in treating neurodegenerative diseases through its enzyme inhibition capabilities.

The mechanism underlying the anticancer effects involves the induction of apoptosis and cell cycle arrest in cancer cells. The compound appears to cause chromatin condensation and DNA damage, leading to programmed cell death.

Study on Prostate Cancer Cells

In a study assessing the effects of 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide on prostate cancer cells (PC3 and DU145), researchers found that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability over 72 hours. The IC50 values indicated that PC3 cells were more sensitive compared to DU145 cells, reinforcing the compound's potential as a targeted therapy for prostate cancer .

Study on Neurodegenerative Diseases

Another study investigated the compound's effects on cholinesterase enzymes linked to Alzheimer's disease. The findings demonstrated that it inhibited both acetylcholinesterase and butyrylcholinesterase effectively, suggesting its potential use in developing treatments for neurodegenerative disorders .

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